molecular formula C11H14ClN3O2 B11704842 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline

Cat. No.: B11704842
M. Wt: 255.70 g/mol
InChI Key: WKNDDZGSBSXERU-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a chloro group at position 2, a nitro group at position 4, and a piperidin-1-yl moiety at position 5. The nitro group enhances electrophilicity, while the piperidine ring contributes to basicity and lipophilicity, influencing bioavailability and target binding .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

2-chloro-4-nitro-5-piperidin-1-ylaniline

InChI

InChI=1S/C11H14ClN3O2/c12-8-6-11(15(16)17)10(7-9(8)13)14-4-2-1-3-5-14/h6-7H,1-5,13H2

InChI Key

WKNDDZGSBSXERU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline typically involves the nitration of 2-chloro-5-(piperidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. The presence of both chloro and nitro groups enhances its reactivity, making it suitable for nucleophilic substitution reactions and coupling reactions.

Biological Applications

Drug Discovery and Development

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has shown potential in drug discovery, particularly in targeting specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents. The piperidine moiety may enhance bioavailability and cellular uptake, which is crucial for pharmacological activity.

Case Study: Antiviral Activity

In a study examining the antiviral effects of compounds derived from this structure, derivatives demonstrated significant activity against viral strains such as H1N1. The selectivity indices were favorable, indicating low cytotoxicity while maintaining efficacy against the virus . This highlights its potential as a lead compound in antiviral drug development.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is used as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties make it valuable for producing materials with specific functionalities, contributing to advancements in material science and chemical engineering.

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Chemical Synthesis Building block for complex organic moleculesUsed in nucleophilic substitution reactions
Drug Discovery Potential lead compound for targeting enzymes/receptorsAntiviral activity against H1N1 with favorable selectivity indices
Mechanism of Action Interacts with biological targets; participates in redox reactionsModulates enzyme activity; affects receptor signaling pathways
Industrial Use Intermediate in the production of specialty chemicalsContributes to material science advancements

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline (CAS 1147208-82-9)

  • Structure : Chloro at position 4, nitro at position 2, and a 4-trifluoromethyl-piperidine at position 5.
  • Molecular Formula : C₁₃H₁₅ClF₃N₃O₂ (MW: 337.73 g/mol).
  • Key Differences :
    • Nitro and chloro groups are transposed compared to the target compound.
    • The piperidine ring is substituted with a trifluoromethyl group, increasing lipophilicity (logP ~3.5) and metabolic stability .
  • Applications : Likely explored in antiviral or anticancer agents due to the trifluoromethyl group’s role in enhancing binding affinity .

5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline (CAS 1299488-17-7)

  • Structure : Chloro at position 5, fluoro at position 2, and a piperidin-4-ylmethyl group at position 4.
  • Molecular Formula : C₁₂H₁₆ClFN₂ (MW: 242.72 g/mol).
  • Key Differences :
    • Substitution pattern shifts chloro to position 5 and introduces a fluorinated piperidine side chain.
    • Reduced molecular weight and lower logP (~2.8) suggest improved aqueous solubility .
  • Applications: Potential use in positron emission tomography (PET) radioligands for CNS imaging due to fluorine’s isotopic properties .

2-Nitro-4-fluoro-5-(piperidin-1-yl)aniline

  • Structure : Nitro at position 2, fluoro at position 4, and piperidin-1-yl at position 5.
  • Key Differences :
    • Fluoro replaces chloro at position 4, reducing steric hindrance and altering electronic effects (σpara = 0.06 for F vs. 0.23 for Cl).
    • Nitro at position 2 may decrease thermal stability compared to para-substituted analogs .
  • Applications : Intermediate in synthesizing fluorinated bioactive molecules, such as kinase inhibitors .

2-Chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)aniline

  • Structure : Chloro at position 2 and a 4-methylpiperazine-ethyl side chain.
  • Molecular Formula : C₁₃H₁₉ClN₃ (MW: 252.77 g/mol).
  • Key Differences: Piperazine replaces piperidine, introducing a second nitrogen atom (pKa ~9.5) for enhanced hydrogen bonding.
  • Applications : Explored in antipsychotic or anti-inflammatory drugs targeting GPCRs .

5-CHLORO-2-(4-ETHYLPIPERAZIN-1-YL)ANILINE

  • Structure : Chloro at position 5 and a 4-ethylpiperazine at position 2.
  • Key Differences :
    • Ethyl-piperazine introduces steric bulk and higher basicity (pKa ~10.5), affecting solubility and blood-brain barrier penetration.
    • Absence of nitro group reduces electrophilicity, favoring nucleophilic substitution reactions .
  • Applications : Intermediate in synthesizing antipsychotics or antidepressants .

Comparative Analysis Table

Compound Name Substituent Positions Ring System Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-Chloro-4-nitro-5-(piperidin-1-yl)aniline 2-Cl, 4-NO₂, 5-piperidin-1-yl Piperidine ~284.7 Nitro, Chloro, Piperidine CNS drug precursors
4-Chloro-N-methyl-2-nitro-5-(4-CF₃-piperidin)aniline 4-Cl, 2-NO₂, 5-CF₃-piperidine Piperidine 337.73 Trifluoromethyl, Nitro Antiviral agents
5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline 5-Cl, 2-F, 4-piperidin-methyl Piperidine 242.72 Fluoro, Chloro PET imaging probes
2-Nitro-4-fluoro-5-(piperidin-1-yl)aniline 2-NO₂, 4-F, 5-piperidin-1-yl Piperidine ~255.7 Fluoro, Nitro Kinase inhibitors
2-Chloro-N-(2-(4-methylpiperazin)ethyl)aniline 2-Cl, N-piperazin-ethyl Piperazine 252.77 Chloro, Piperazine Antipsychotics

Research Findings and Trends

  • Synthetic Routes : Nucleophilic aromatic substitution and Buchwald-Hartwig amination are common methods for introducing piperidine/piperazine groups (e.g., uses NaH/DMF for alkylation) .
  • Biological Activity : Piperidine-containing analogs often exhibit improved CNS penetration, while nitro groups may act as electron-deficient warheads in covalent inhibitors .
  • Stability and Solubility : Trifluoromethyl and fluoro substituents enhance lipophilicity but may reduce aqueous solubility; ethyl-piperazine derivatives balance basicity and solubility .

Biological Activity

2-Chloro-4-nitro-5-(piperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring and nitro substituents on an aniline backbone, which are known to influence its biological properties. The structural formula can be represented as follows:

C9H10ClN3O2\text{C}_9\text{H}_{10}\text{Cl}\text{N}_3\text{O}_2

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. In a study evaluating the activity of related compounds, it was found that modifications at the para position of the aromatic ring are crucial for enhancing biological activity. Compounds with electron-withdrawing groups (EWGs) displayed increased potency against cancer cells, with some achieving IC50 values in the low micromolar range against HeLa and HCT-116 cell lines .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa0.48
Compound BHCT-1160.19
2-Chloro-4-nitro-5-(piperidin-1-yl)anilineTBDTBD

Antimicrobial Activity

The antimicrobial potential of 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline has also been explored. Studies have shown that related piperidine derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substitutions has been linked to enhanced antibacterial effects, with reported minimum inhibitory concentration (MIC) values indicating significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
Compound CS. aureus0.0039
Compound DE. coli0.025
2-Chloro-4-nitro-5-(piperidin-1-yl)anilineTBDTBD

The anticancer activity is believed to involve the induction of apoptosis in cancer cells, likely through the activation of caspase pathways . The molecular docking studies suggest that interactions between the compound and specific cellular targets could enhance its efficacy. For instance, compounds with similar structures have shown to bind effectively to protein targets involved in cell proliferation and survival.

Case Studies

Several case studies have documented the synthesis and evaluation of piperidine derivatives, including 2-Chloro-4-nitro-5-(piperidin-1-yl)aniline. In one notable study, derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines using MTT assays, demonstrating promising results that warrant further investigation into their pharmacological profiles .

Q & A

Q. What are the primary synthetic routes for 2-chloro-4-nitro-5-(piperidin-1-yl)aniline?

Methodological Answer: The compound is typically synthesized via sequential functionalization of aniline derivatives. Key steps include:

  • Nitro group introduction : Nitration of the aromatic ring using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) .
  • Piperidine substitution : Nucleophilic aromatic substitution (SNAr) at the chloro position using piperidine in polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound structurally characterized?

Methodological Answer: Characterization employs:

  • Single-crystal X-ray diffraction : Determines molecular conformation and hydrogen-bonding patterns (e.g., dimer formation via N–H⋯N interactions) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperidine protons at δ 1.5–3.0 ppm) .
    • IR : Identifies nitro (1530–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 296.1) .

Q. What are the stability considerations for this compound?

Methodological Answer:

  • Thermal stability : Decomposes above 178°C; store at 2–8°C in amber vials .
  • Light sensitivity : Nitro groups promote photodegradation; use inert atmospheres (N₂/Ar) during handling .
  • Hydrolysis risk : Susceptible to nucleophilic attack at the chloro position in aqueous basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for piperidine substitution?

Methodological Answer:

  • Solvent selection : DMF or DMSO enhances SNAr reactivity due to high polarity .
  • Catalysis : Add KI (10 mol%) to generate a more reactive iodide intermediate .
  • Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation .
  • Monitoring : Use TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) to track completion .

Q. How do substituent effects influence reactivity in related analogs?

Experimental Insights:

Substituent Reactivity Trend Source
Electron-withdrawing (e.g., -NO₂)Accelerates SNAr at chloro position
Electron-donating (e.g., -OCH₃)Reduces nitro group reduction potential
Bulky groups (e.g., heptafluoroisopropyl)Steric hindrance lowers substitution efficiency

Q. How to resolve contradictions in spectroscopic data for nitroaniline derivatives?

Methodological Answer:

  • Data conflicts (e.g., NMR shifts vs. X-ray bond lengths):
    • Dynamic effects : Solvent polarity and temperature alter NMR chemical shifts .
    • Crystal packing : X-ray structures may show non-equilibrium conformations due to hydrogen bonding .
  • Validation : Cross-reference with computational models (DFT for optimized geometries) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Functional group variation : Synthesize analogs with modified piperidine (e.g., methylpiperazine ) or nitro positions.
  • Biological assays : Test antimicrobial or kinase inhibition activity, correlating with logP and H-bond donor/acceptor counts .
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450) .

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